Lipophilicity Differential vs. 3‑Bromo‑5,7‑dimethylpyrazolo[1,5‑a]pyrimidine
The target compound exhibits a computed XLogP3‑AA of 2.5, compared with 1.8 for the structurally simpler 3‑bromo‑5,7‑dimethylpyrazolo[1,5‑a]pyrimidine (CID 198235), a ΔlogP of +0.7 log units [1][2]. This difference is attributable to the replacement of the 7‑methyl group with a 7‑methoxy substituent and the introduction of a 6‑ethyl group in the target compound.
| Evidence Dimension | Computed partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.5 |
| Comparator Or Baseline | 3‑Bromo‑5,7‑dimethylpyrazolo[1,5‑a]pyrimidine: XLogP3‑AA = 1.8 |
| Quantified Difference | ΔXLogP3‑AA = +0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A 0.7 log unit increase in XLogP3 translates to approximately a 5‑fold higher predicted octanol‑water partition coefficient, which directly influences membrane permeability and nonspecific protein binding in cellular assays, making the target compound a more lipophilic probe for target engagement studies.
- [1] PubChem Compound Summary for CID 75464840, 3‑Bromo‑6‑ethyl‑7‑methoxy‑5‑methylpyrazolo[1,5‑a]pyrimidine. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 198235, 3‑Bromo‑5,7‑dimethylpyrazolo(1,5‑a)pyrimidine. National Center for Biotechnology Information, 2026. View Source
